Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate has been investigated for its potential antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. PubChem, National Institutes of Health: ) However, further research is needed to determine its efficacy and potential therapeutic applications.
Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate can be employed as a research tool in organic chemistry due to its unique reactivity and functional groups. Studies have explored its potential for various applications, including:
Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula C6H9N3O2 and a molecular weight of 155.16 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of both amino and carboxylate functional groups enhances its reactivity and potential biological activity. It is identified by the CAS number 1587700-52-4 and has various applications in medicinal chemistry and agrochemicals .
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or improved solubility.
Research indicates that methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate exhibits significant biological activities, particularly in the realm of pharmaceuticals. It has shown potential as:
The compound's ability to interact with biological systems makes it a candidate for further pharmacological exploration .
Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate can be synthesized through several methods:
These methods allow for the generation of this compound in varying yields and purities, depending on the reaction conditions employed .
Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate finds applications in various fields:
The versatility of this compound makes it valuable in both research and industrial applications .
Interaction studies involving methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate have focused on its binding affinity to various biological targets. Key findings include:
These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile .
Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate shares structural similarities with several other pyrazole derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate | C6H8N4O2 | 0.93 |
| Methyl 1H-pyrazole-3-carboxylate | C5H7N3O2 | 0.84 |
| Ethyl 1H-pyrazole-3-carboxylate | C6H9N3O2 | 0.81 |
| Methyl 4-nitro-1H-pyrazole-3-carboxylate | C6H8N4O3 | 0.81 |
| Methyl 5-methyl-1H-pyrazole-3-carboxylate | C6H9N3O2 | 0.78 |
Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate stands out due to its unique combination of amino and carboxyl functional groups, which enhances its reactivity and potential biological activities compared to its analogs .
The compound is systematically named methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate, adhering to IUPAC rules. Its molecular formula is C₆H₉N₃O₂, with a molecular weight of 155.16 g/mol. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CC1=NNC(=C1N)C(=O)OC | |
| InChI | InChI=1S/C6H9N3O2/c1-3-4(7)5... | |
| Canonical SMILES | CC1=NNC(=C1N)C(=O)OC | |
| X-ray Crystallography | Planar pyrazole ring conformation |
The pyrazole ring adopts a planar geometry, with adjacent nitrogen atoms at positions 1 and 2. The methyl group at position 3 and the ester at position 5 introduce steric and electronic modifications that influence reactivity.
Pyrazoles were first synthesized in 1883 by Ludwig Knorr via cyclocondensation of hydrazines with 1,3-diketones. Early derivatives, such as antipyrine (analgesic) and tartrazine (dye), demonstrated the pharmacological and industrial potential of pyrazoles. Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate emerged more recently, with synthetic methods refined in the late 20th century to address isomer separation challenges in N-alkylpyrazole synthesis. For example, patents from the 1990s describe improved routes using enolates of 2,4-diketocarboxylic esters and N-alkylhydrazinium salts to minimize byproducts.
This compound is pivotal in constructing nitrogen-rich heterocycles due to its dual functional groups:
A representative reaction involves its use in synthesizing pyrazolo[3,4-d]triazinones, achieved through diazotization of 5-aminopyrazole derivatives. Such reactions highlight its utility in generating structurally diverse libraries for drug discovery.
Hydrazine-mediated cyclization remains a cornerstone for constructing the pyrazole ring. The Knorr pyrazole synthesis, which involves the reaction of hydrazines with β-keto esters or diketones, is widely employed. For methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate, this typically begins with the condensation of methyl acetoacetate (a β-keto ester) with methylhydrazine under acidic conditions [4]. The reaction proceeds via imine formation followed by cyclization, yielding the pyrazole core [2].
In a representative procedure, methyl acetoacetate reacts with methylhydrazine in ethanol under reflux, forming the intermediate hydrazone. Acid catalysis (e.g., HCl) facilitates cyclodehydration, producing the pyrazole ring [2]. Subsequent functionalization, such as nitration followed by reduction, introduces the amino group at position 4 [2]. This method achieves moderate yields (60–75%) but requires precise control of stoichiometry and reaction time to avoid over-alkylation [4].
Recent modifications include the use of acid hydrazides as precursors. For example, cyclocondensation of methyl 3-methyl-4-hydrazinyl-1H-pyrazole-5-carboxylate with benzoyl chloride in dry pyridine yields N-acylated derivatives, demonstrating the versatility of hydrazine-based routes [2].
Enolate alkylation is critical for introducing the methyl group at position 3. By treating β-keto esters with strong bases (e.g., LDA or NaH), the enolate intermediate is generated and subsequently alkylated with methyl iodide [6]. This step ensures regioselective methylation at the α-position of the carbonyl group.
However, competing side reactions, such as over-alkylation or ester hydrolysis, necessitate careful optimization. For instance, the use of aprotic solvents (e.g., THF) and low temperatures (–78°C) minimizes undesired byproducts [6]. Post-alkylation, the product undergoes hydrazine cyclization to form the pyrazole ring, as described in Section 2.1.1 [2].
Transition metal catalysis has revolutionized pyrazole functionalization. Palladium-catalyzed C–H activation enables direct introduction of substituents without pre-functionalized substrates. For example, Pd(OAc)₂ with ligands like Xantphos facilitates coupling between pyrazole derivatives and aryl halides, enabling late-stage diversification [6].
In one application, methyl 4-amino-1H-pyrazole-5-carboxylate undergoes Pd-mediated C–H arylation at position 3, yielding the 3-methyl derivative after subsequent reduction [6]. This method offers superior regiocontrol compared to traditional alkylation, with yields exceeding 80% in optimized conditions [6].
Additionally, visible-light-induced Pd catalysis has been employed for stereoselective alkylation. A hybrid Pd-radical mechanism enables the addition of alkyl radicals to hydrazones, followed by desaturation to form E-configured products [5]. While not directly applied to the target compound, this approach highlights the potential for stereocontrolled synthesis of pyrazole derivatives [5].
Microwave irradiation accelerates cyclocondensation reactions by enabling rapid, uniform heating. Although specific examples for methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate are scarce, analogous pyrazole syntheses demonstrate its efficacy. For instance, sonication-assisted cyclization of cyanides with hydrazine hydrate reduces reaction times from hours to minutes while improving yields (85–90%) [3]. This energy-efficient method minimizes side reactions and is adaptable to the target compound by substituting cyanides with β-keto esters [3].
Mechanochemical methods eliminate solvents by using mechanical force to drive reactions. Ball milling of methyl acetoacetate, methylhydrazine, and catalytic acetic acid generates the pyrazole core via solid-state cyclization [3]. While yields are comparable to traditional methods (65–70%), this approach reduces waste and energy consumption [3].
Enzymatic catalysis offers a sustainable route for introducing functional groups. Lipases, such as Candida antarctica Lipase B (CAL-B), have been used to catalyze esterification and transesterification of pyrazole derivatives [4]. Although not yet applied to methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate, this strategy holds promise for mild, regioselective modifications [4].